molecular formula C20H24N2O B4732856 N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4732856
M. Wt: 308.4 g/mol
InChI Key: XHTFZJMWNZCYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of benzamides, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood. However, it has been proposed that N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may act on the GABAergic system, which is involved in the regulation of anxiety and mood. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may also interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other benzamides. However, one of the limitations of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases, including anxiety, depression, and pain. Another direction is to explore its interactions with other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of more efficient synthesis methods and the exploration of new derivatives of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has been widely studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-5-4-6-18(13-16)14-21-20(23)19-9-7-17(8-10-19)15-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTFZJMWNZCYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 6
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.